molecular formula C14H21N3O2S B2688625 N-cyclopentyl-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide CAS No. 380487-01-4

N-cyclopentyl-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2688625
CAS RN: 380487-01-4
M. Wt: 295.4
InChI Key: YMXDZJLPOFYPNP-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). This compound has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

Vibrational Spectroscopic Analysis

A study by Mary, Pradhan, & James (2022) focused on the vibrational spectroscopic signatures of a similar molecule, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide. They utilized Raman and Fourier transform infrared spectroscopy for characterization, supported by ab initio calculations and density functional theory. This study highlights the importance of vibrational spectroscopy in analyzing the structural and electronic properties of such compounds.

Antiviral Activity

Research on 6-Hydroxypyrimidines substituted at various positions, including the sulfanyl group, by Holý et al. (2002) revealed their potential antiviral activity. Their study demonstrated significant inhibition against various viruses, emphasizing the relevance of these compounds in developing antiviral agents.

Antioxidant Properties

A study by Ezeriņa et al. (2018) explored the antioxidant properties of N-acetyl cysteine (NAC), a related compound. They found that NAC-derived cysteine generates hydrogen sulfide, which is then oxidized to sulfane sulfur species, predominantly within mitochondria. This study provides insights into the antioxidant and cytoprotective activities of similar compounds.

Pharmacological Applications

The pharmacological potential of related compounds was explored in a study on N-acetylation and hydroxylation polymorphisms by Gawrońska-Szklarz et al. (1997). They examined genetic polymorphisms in type II diabetics, providing valuable insights into the metabolic processing of such compounds in medical applications.

Antibacterial and Antienzymatic Potential

Nafeesa et al. (2017) conducted a study on N-substituted derivatives of acetamide, exploring their antibacterial and anti-enzymatic potential. This research indicates the broad spectrum of biological activities that such derivatives can exhibit, including potential applications in treating bacterial infections.

Antimicrobial Agent Synthesis

The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents was investigated by Darwish et al. (2014). Their study demonstrates the versatility and efficacy of such compounds in developing new antimicrobial drugs.

properties

IUPAC Name

N-cyclopentyl-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-2-5-11-8-12(18)17-14(16-11)20-9-13(19)15-10-6-3-4-7-10/h8,10H,2-7,9H2,1H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXDZJLPOFYPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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